1-(4-Nitrophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitrophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one is an organic compound characterized by the presence of a nitrophenyl group and an aminoethanone moiety
Preparation Methods
The synthesis of 1-(4-Nitrophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzaldehyde and (1R)-1-phenylethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or toluene. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.
Catalysts and Reagents: Common catalysts and reagents used in the synthesis include acids or bases to facilitate the reaction. For example, hydrochloric acid or sodium hydroxide may be used to adjust the pH of the reaction mixture.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-(4-Nitrophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. For example, nucleophilic substitution reactions can occur in the presence of nucleophiles like hydroxide ions or amines.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, reduction of the nitro group yields the corresponding amine derivative.
Scientific Research Applications
1-(4-Nitrophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research purposes.
Biology: In biological research, the compound may be used as a probe to study enzyme activities or as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, the compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The compound can modulate various biochemical pathways, such as signal transduction pathways or metabolic pathways, resulting in specific biological effects.
Comparison with Similar Compounds
1-(4-Nitrophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-amino-3-nitrophenyl)ethan-1-one and 1-(4-(p-tolyloxy)-3-nitrophenyl)ethanone share structural similarities with this compound.
Uniqueness: The presence of the (1R)-1-phenylethyl group in this compound distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.
Properties
CAS No. |
920804-22-4 |
---|---|
Molecular Formula |
C16H16N2O3 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-2-[[(1R)-1-phenylethyl]amino]ethanone |
InChI |
InChI=1S/C16H16N2O3/c1-12(13-5-3-2-4-6-13)17-11-16(19)14-7-9-15(10-8-14)18(20)21/h2-10,12,17H,11H2,1H3/t12-/m1/s1 |
InChI Key |
FHSMWAKGJJWTAV-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.